molecular formula C11H20N6O2 B2590711 Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate CAS No. 1874211-56-9

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate

Cat. No. B2590711
CAS RN: 1874211-56-9
M. Wt: 268.321
InChI Key: PTILCGQGAZWXST-UHFFFAOYSA-N
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Description

“Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1874211-56-9 . It has a molecular weight of 268.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 268.32 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a core structure for developing pharmaceutical agents due to its conformational flexibility and favorable interactions with biological macromolecules. By modifying functional groups attached to the piperidine ring, scientists can create derivatives with enhanced pharmacological properties .

Antibacterial and Antifungal Agents

The compound has demonstrated moderate antibacterial and antifungal activities against various microorganisms. Its unique structure allows for interactions with bacterial or fungal targets, making it a promising lead for developing new antimicrobial agents. Researchers investigate its efficacy against specific pathogens and explore ways to optimize its activity .

Protein Degradation Strategies (PROTACs)

Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate acts as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative compounds designed to selectively degrade disease-related proteins by recruiting E3 ubiquitin ligases. This application is particularly relevant in cancer research and targeted therapy .

Organic Synthesis and Building Blocks

As an intermediate, this compound plays a crucial role in the synthesis of diverse organic molecules. Chemists utilize it as a building block for creating amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Its easy modificability and water solubility contribute to its popularity in synthetic strategies .

Biologically Active Compounds

Researchers have explored derivatives of tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate for their diverse biological activities. These include anticancer, antiparasitic, antihistamine, and antidepressive effects. The piperidine ring’s flexibility and nitrogen atoms contribute to the observed pharmacological properties .

Crystallography and Structural Studies

The single crystal X-ray diffraction analysis of this compound provides valuable insights into its molecular geometry and intermolecular interactions. Understanding its crystal structure aids in predicting its behavior in various environments and informs drug design strategies. Researchers analyze its packing arrangements and hydrogen bonding patterns .

properties

IUPAC Name

tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2/c1-10(2,3)19-9(18)17-6-4-11(12,5-7-17)8-13-15-16-14-8/h4-7,12H2,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILCGQGAZWXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145913011

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